2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine-Pyrimidine Intermediate: The piperidine ring is introduced to the pyrimidine core through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the fluorinated intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(pyridin-4-yl)methylbenzamide
- N-(2-(piperidin-1-yl)pyrimidin-4-yl)methylbenzamide
- 2-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Uniqueness
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTYCLZEVBTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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